

Application Note: FTIR Characterization of Tiglic Aldehyde Functional Groups

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Compound of Interest

Compound Name: Tiglic aldehyde

CAS No.: 6038-09-1

Cat. No.: B7770458

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Abstract

This technical guide details the identification of **Tiglic aldehyde** (trans-2-methyl-2-butenal) using Fourier Transform Infrared (FTIR) spectroscopy. It focuses on the specific vibrational signatures arising from its

-unsaturated structure.^[1] Key diagnostic features include the Fermi resonance of the aldehydic C-H bond and the conjugation-induced bathochromic shift of the carbonyl stretching frequency. This protocol is designed for researchers in flavor chemistry, pharmaceutical intermediate analysis, and organic synthesis.

Introduction & Chemical Context

Tiglic aldehyde (CAS 497-03-0) is a volatile,

-unsaturated aldehyde used as a flavor component and a chemical intermediate. Its structure features a carbonyl group conjugated with a carbon-carbon double bond, which significantly alters its vibrational modes compared to saturated aldehydes.^[1]

Chemical Structure:ngcontent-ng-c3230145110="" _ngghost-ng-c1768664871="" class="inline ng-star-inserted">

-2-methylbut-2-enal Formula:

[2][3][4]

Accurate identification requires distinguishing the conjugated carbonyl stretch from isolated carbonyls and validating the aldehyde functionality via Fermi resonance doublets. This guide provides a self-validating workflow to ensure spectral integrity.

Experimental Configuration

Given **Tiglic aldehyde**'s volatility (BP

) and liquid state, Attenuated Total Reflectance (ATR) is the preferred sampling method over transmission cells to minimize path length errors and evaporation.

Hardware Specifications

- Instrument: FTIR Spectrometer with mid-IR source (Globar).
- Detector: DTGS (Deuterated Triglycine Sulfate) for linearity or MCT (Mercury Cadmium Telluride) for high sensitivity.
- Accessory: Single-bounce Diamond or ZnSe ATR crystal.
- Resolution:

(sufficient for resolving Fermi doublets).
- Scans: 32–64 scans to optimize Signal-to-Noise (S/N) ratio.

Spectral Analysis & Interpretation

The Conjugation Effect

In saturated aldehydes, the

stretch typically appears near

[5][6] However, in **Tiglic aldehyde**, the

-electron system of the

double bond overlaps with the

-system (conjugation). This delocalization increases the single-bond character of the carbonyl, weakening the bond stiffness constant (

) and lowering the vibrational frequency (

) according to Hooke's Law:

Consequently, the **Tiglic aldehyde** carbonyl peak shifts to a lower wavenumber (

) [1, 3].

Fermi Resonance (Aldehydic C-H)

The most definitive identification of the aldehyde group is the "Fermi Doublet." This phenomenon occurs when the fundamental C-H stretching vibration (

) couples with the first overtone of the C-H bending vibration (

).

Because these two energy levels are nearly identical and have the same symmetry, they split into two distinct bands:[7]

- Higher Frequency:

(often overlapped by alkyl C-H).

- Lower Frequency:

(Distinctive, isolated shoulder).

Diagnostic Rule: The presence of a sharp peak near

combined with a carbonyl stretch is the "gold standard" for aldehyde confirmation [4, 5].

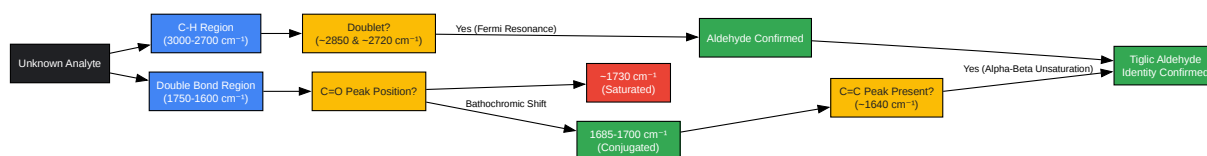
Functional Group Assignment Table

Functional Group	Vibration Mode	Wavenumber ()	Intensity	Notes
Aldehydic C-H	Stretch (Fermi Resonance)		Medium	Diagnostic "shoulder" peak [4].[1][6][8]
Aldehydic C-H	Stretch (Fermi Resonance)		Medium	Often obscured by alkyl C-H.
Carbonyl ()	Stretch		Strong	Shifted lower due to conjugation [1].
Alkene ()	Stretch		Med-Strong	Conjugated alkene; lower than isolated .
Methyl ()	Stretch (Asym/Sym)		Strong	Standard aliphatic backbone.
Alkene C-H	Out-of-plane Bend		Variable	Fingerprint region specific to substitution.

Visualization of Analytical Logic

Diagram 1: Spectral Assignment Logic

This diagram illustrates the decision tree for assigning the specific functional groups of **Tiglic aldehyde** based on spectral data.



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Caption: Logical flow for confirming **Tiglic aldehyde** structure via FTIR spectral bands.

Standard Operating Protocol (SOP)

Step 1: Instrument Initialization

- Clean the ATR crystal with isopropanol. Ensure no residue remains.
- Acquire a Background Spectrum (air) using the same parameters as the sample (32 scans, resolution).
- Self-Validation: Ensure the background shows minimal water vapor () and () interference.

Step 2: Sample Application

- Using a glass pipette, place 1–2 drops of **Tiglic aldehyde** liquid onto the center of the crystal.
- Safety Note: **Tiglic aldehyde** is a flammable liquid and a skin irritant. Use gloves and work in a fume hood if possible [2].
- Cover with the volatile cover (if equipped) to prevent evaporation during scanning.

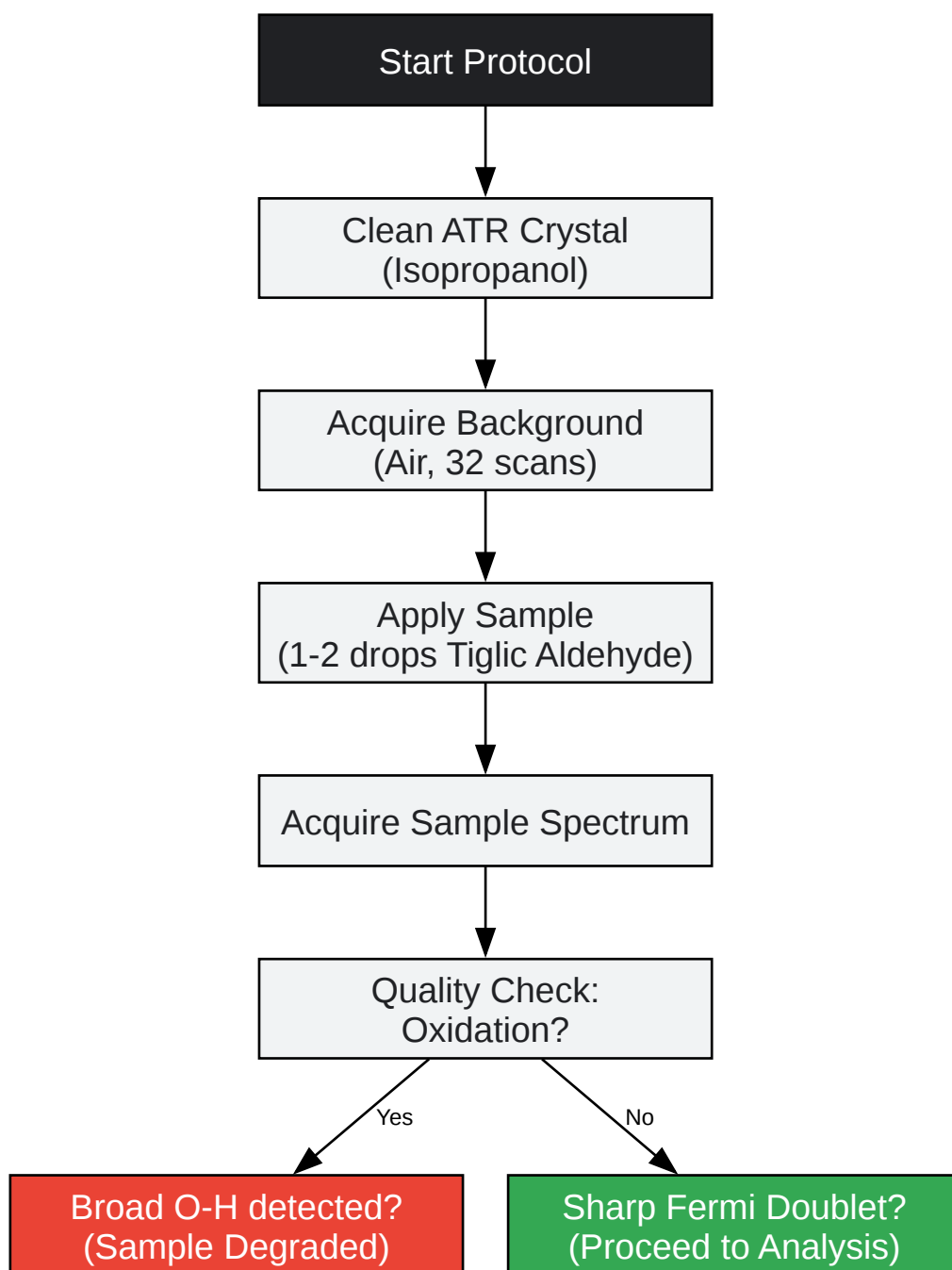
Step 3: Data Acquisition[10]

- Start the scan immediately to minimize oxidation.
- Monitor the "Live" preview. Look for the strong carbonyl peak at .
- Collect the sample spectrum.[9]

Step 4: Post-Processing & Validation

- Baseline Correction: Apply automatic baseline correction if the baseline is tilted.
- Oxidation Check (Critical): Inspect the region .
 - Pass: Distinct C-H peaks and Fermi doublet.
 - Fail: A broad, "hump-like" absorption spanning indicates the formation of a Carboxylic Acid O-H stretch. This suggests the sample has oxidized to Tiglic Acid.
- Peak Picking: Label the diagnostic peaks ().

Diagram 2: Experimental Workflow



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Caption: Step-by-step FTIR acquisition workflow with integrated quality control for sample oxidation.

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